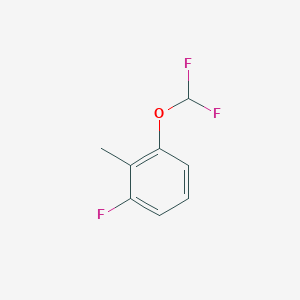
2-Fluoro-3-nitrobenzoyl chloride
概要
説明
2-Fluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.55 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Fluoro-3-nitrobenzoyl chloride can be synthesized from 2-fluoro-3-nitrobenzoic acid. The preparation involves dissolving 2-fluoro-3-nitrobenzoic acid in anhydrous dichloromethane and cooling the solution to 0°C. Thionyl chloride is then added dropwise to the solution while stirring. The reaction mixture is allowed to warm up to room temperature and stirred for six hours .
Industrial Production Methods
The industrial production of 2-fluoro-3-nitrobenzoic acid, a precursor to this compound, involves fluoro ortho lithiation, dry ice carbonyl insertion reaction, and acidic hydrolysis of 2-fluoronitrobenzene using lithium diisopropylamide or tert-butyl lithium at low temperature . This method is advantageous due to its mild reaction conditions, good selectivity, high yield, and suitability for large-scale preparation.
化学反応の分析
Types of Reactions
2-Fluoro-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution Reactions: Substituted benzoyl derivatives.
Reduction Reactions: 2-Fluoro-3-aminobenzoyl chloride.
Oxidation Reactions: Oxidized derivatives of the benzoyl chloride.
科学的研究の応用
2-Fluoro-3-nitrobenzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2-fluoro-3-nitrobenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles, such as amines and alcohols, forming amides and esters, respectively. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
類似化合物との比較
Similar Compounds
3-Nitrobenzoyl chloride: Similar structure but lacks the fluorine atom.
2-Chloro-3-nitrobenzoyl chloride: Similar structure but has a chlorine atom instead of a fluorine atom.
4-Nitrobenzoyl chloride: Similar structure but the nitro group is at the fourth position.
Uniqueness
2-Fluoro-3-nitrobenzoyl chloride is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. The fluorine atom increases the compound’s stability and lipophilicity, while the nitro group enhances its reactivity as an electrophile .
特性
IUPAC Name |
2-fluoro-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUCCWUWJBJSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














